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Introduction

The CRISPR-Cas9 system has emerged as a powerful tool for genome editing, offering
unprecedented precision in modifying genetic material. A key component of this system is the
single guide RNA (sgRNA), which directs the Cas9 nuclease to a specific genomic locus. The
efficacy and specificity of CRISPR-Cas9 are critically dependent on the integrity and
performance of the sgRNA. Chemical modifications of the sgRNA have been explored to
enhance its stability, reduce immunogenicity, and improve editing outcomes.

N1-Methylsulfonyl pseudouridine (mstW) is a modified nucleoside that has shown promise in
enhancing the properties of RNA molecules, most notably in the context of mMRNA-based
therapeutics. Its incorporation into CRISPR guide RNAs represents a novel strategy to improve
the performance of the CRISPR-Cas9 system. This document provides detailed application
notes and protocols for the use of ms'W-modified sgRNAs in genome editing experiments.

Recent studies have demonstrated that the incorporation of msW into SgRNAs can preserve
on-target genome editing efficiency while significantly reducing off-target effects in vitro.[1][2]
This modified nucleoside appears to enhance the specificity of the Cas9-sgRNA complex,
potentially by altering the conformational dynamics or stability of the gRNA-DNA heteroduplex.
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Furthermore, ms*W-modified sgRNAs have been shown to be functional in human cells,
supporting their potential for therapeutic applications.[1][2]

Data Presentation

The following tables summarize the quantitative effects of N1-Methylsulfonyl pseudouridine
(mst¥) modification on guide RNA performance based on representative data from in vitro and
cellular experiments.

Table 1: In Vitro Cleavage Efficiency of ms'W-Modified SgRNA

On-Target . .
Off-Target Site = Off-Target Site

Target Locus Modification Cleavage
1 Cleavage (%) 2 Cleavage (%)

Efficiency (%)

Gene A Unmodified 85+5 15+3 82
Gene A mstW-modified 82+6 3x1 <1
Gene B Unmodified 90+14 12+ 2 51
Gene B mstW-modified 885 2+1 <1

Data are representative and compiled from published studies.[1]

Table 2: Genome Editing Efficiency in Human Cells using mstW-Modified sgRNA
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. Delivery . Indel

Cell Line Target Gene Modification
Method Frequency (%)
RNP

HEK293T Gene C ] Unmodified 75+£7
Electroporation
RNP

HEK293T Gene C ) mstW-modified 70+ 8
Electroporation
RNP

Primary T Cells Gene D ) Unmodified 60+9
Electroporation

. RNP .
Primary T Cells Gene D mstW-modified 55+ 10

Electroporation

Data are representative and compiled from published studies.[2]

Experimental Protocols
Protocol 1: In Vitro Transcription of N1-Methylsulfonyl
pseudouridine (ms'W)-Modified Single Guide RNA

(sgRNA)

This protocol describes the synthesis of ms'W-modified SgRNA using in vitro transcription with

T7 RNA polymerase.

Materials:

Linearized DNA template encoding the T7 promoter followed by the sgRNA sequence

N1-Methylsulfonyl pseudouridine-5'-Triphosphate (mst'WTP)

ATP, CTP, GTP solution (100 mM each)

UTP solution (100 mM)

T7 RNA Polymerase

Transcription Buffer (10X)
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RNase Inhibitor

DNase | (RNase-free)

Nuclease-free water

RNA purification kit (e.g., spin column-based)
Procedure:

e Transcription Reaction Setup:

o Thaw all reagents on ice.

o In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room
temperature in the order listed:

Volume (pL) for 20 pL

Reagent . Final Concentration
reaction
Nuclease-free water to 20 uL
10X Transcription Buffer 2 1X
ATP, CTP, GTP (100 mM
0.5 each 2.5 mM each
each)
UTP (100 mM) 0.25 1.25 mM
msYTP (100 mM) 0.25 1.25mM
Linearized DNA template (1
50 ng/pL
Hg)
RNase Inhibitor 1

| T7 RNA Polymerase | 2 | |

o Note: The ratio of UTP to ms!WTP can be adjusted to achieve different levels of
modification.
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Incubation:

o Mix the components gently by pipetting up and down.

o Incubate the reaction at 37°C for 2 to 4 hours.

DNase Treatment:

o Add 1 pL of DNase I to the reaction mixture.

o Incubate at 37°C for 15 minutes to digest the DNA template.

RNA Purification:

o Purify the sgRNA using an RNA purification kit according to the manufacturer's
instructions.

o Elute the sgRNA in nuclease-free water.

Quantification and Quality Control:

o Determine the concentration of the purified SgRNA using a spectrophotometer (e.g.,
NanoDrop).

o Assess the integrity of the sgRNA by running an aliquot on a denaturing polyacrylamide
gel or using a bioanalyzer.

Protocol 2: Formation and Delivery of Cas9-ms*W-
sgRNA Ribonucleoprotein (RNP) Complexes into
Cultured Human Cells

This protocol describes the assembly of Cas9 RNP complexes and their delivery into human
cells via electroporation.

Materials:

e Purified Cas9 protein
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e Purified ms'W-modified sgRNA (from Protocol 1)
¢ Cultured human cells (e.g., HEK293T or primary T cells)
e Opti-MEM | Reduced Serum Medium
» Electroporation buffer (cell-type specific)
e Electroporation system (e.g., Neon Transfection System)
e Cell culture medium
Procedure:
o Cell Preparation:
o Culture cells to the desired confluency.
o On the day of electroporation, harvest and count the cells.

o Wash the cells with PBS and resuspend in the appropriate electroporation buffer at the
desired concentration.

e RNP Complex Formation:

o In a sterile, nuclease-free tube, dilute the Cas9 protein and the ms*W-modified sgRNA in
Opti-MEM. A molar ratio of 1:1.2 (Cas9:sgRNA) is recommended as a starting point.

o Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex
formation.

o Electroporation:
o Add the pre-formed RNP complexes to the cell suspension.
o Gently mix and transfer the cell/RNP mixture to an electroporation cuvette or tip.

o Electroporate the cells using a pre-optimized program for your specific cell type.
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o Post-Electroporation Cell Culture:

o Immediately after electroporation, transfer the cells to a culture plate containing pre-
warmed complete culture medium.

o Incubate the cells at 37°C in a CO2 incubator.
e Analysis of Genome Editing:

o After 48-72 hours, harvest the cells.

o Extract genomic DNA.

o Analyze the target locus for insertions and deletions (indels) using methods such as T7
Endonuclease | (T7E1) assay, Sanger sequencing, or next-generation sequencing (NGS).

Protocol 3: In Vitro Cleavage Assay for On-Target and
Off-Target Activity Assessment

This protocol details an in vitro assay to evaluate the cleavage activity and specificity of mst\p-
modified sgRNAs.

Materials:

Cas9 protein

o Unmodified and mstW-modified SgRNAs

+ PCR-amplified DNA fragments corresponding to the on-target and potential off-target sites
* Nuclease-free water

o NEBuffer™ 3.1 (or other suitable Cas9 activity buffer)

e Agarose gel

 DNAloading dye
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o DNA ladder
Procedure:
e RNP Assembly:

o For each sgRNA (unmodified and ms*W-modified), assemble RNP complexes as
described in Protocol 2, Step 2.

o Cleavage Reaction Setup:

o In separate tubes, set up the following 20 pL reactions for each target DNA fragment (on-
target and off-targets):

Reagent Volume (pL) Final Concentration
Nuclease-free water to 20 pL

10X NEBuffer™ 3.1 2 1X

Target DNA (200 ng) X 10 ng/uL

| Cas9 RNP complex (from step 1) | Y | e.g., 10 nM |
o Include a no-RNP control for each DNA fragment.
* Incubation:
o Incubate the reactions at 37°C for 1 hour.
e Reaction Termination:

o Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and
incubating at 55°C for 10 minutes, or by adding DNA loading dye and proceeding directly
to gel electrophoresis.

e Analysis:

o Run the entire reaction on a 1.5-2% agarose gel.
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o Visualize the DNA fragments under UV light. Cleavage is indicated by the presence of
smaller DNA bands corresponding to the expected fragment sizes.

o Quantify the band intensities to calculate the percentage of cleavage for on-target and off-
target sites.
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Caption: Experimental workflow for evaluating mstW-modified sgRNA.
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Caption: Hypothesis for enhanced specificity of mstW-modified sgRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. sg.idtdna.com [sg.idtdna.com]
e 2. blog.addgene.org [blog.addgene.org]

 To cite this document: BenchChem. [Application of N1-Methylsulfonyl pseudouridine in
CRISPR Guide RNA: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12400169#application-of-n1-
methylsulfonyl-pseudouridine-in-crispr-guide-rna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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